REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7]([CH3:12])=[CH:8][CH:9]=[CH:10][CH:11]=1)=[O:5])[CH3:2].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C1C(=O)N([Br:38])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:38][CH2:12][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=1[C:4]([O:3][CH2:1][CH3:2])=[O:5]
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Name
|
|
Quantity
|
41.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=CC=CC1)C
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Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
44.5 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3.5 h under nitrogen
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Duration
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3.5 h
|
Type
|
CUSTOM
|
Details
|
The precipitated succinimide was removed by filtration
|
Type
|
WASH
|
Details
|
the filter cake was washed with carbon tetrachloride
|
Type
|
WASH
|
Details
|
The combined filtrates were washed successively with 2 N NaOH (100 mL), and water (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered (Celite)
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C(C(=O)OCC)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |